5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one

Anticancer Thiohydantoin Cytotoxicity

Researchers requiring thiohydantoin-based kinase inhibitors often face supply inconsistency and uncharacterized material. 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one addresses this with: • ≥95% purity, mp 187°C, suitable as certified reference standard for HPLC/LC-MS method development • Validated dual EGFR/VEGFR-2 inhibitor scaffold (single-digit μM activity) • Proven fungicidal superiority over hydantoin analogs (ΔlogP ~+0.6) • Compatible with ultrasound-assisted library synthesis delivering up to 98% yield in minutes at 50°C.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 90915-08-5
Cat. No. B3166200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one
CAS90915-08-5
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2OS/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
InChIKeyLLKHPGSDMNKLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one Identity & Procurement


5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative bearing a distinct geminal methyl/phenyl substitution at the 5-position (molecular formula C₁₀H₁₀N₂OS, MW 206.27 g·mol⁻¹) . The compound is supplied as a ≥95% purity solid (CAS 90915-08-5), with a reported melting point of 187 °C, making it suitable for use as a synthetic building block or analytical reference standard . Its thiooxo (C=S) motif at position 2 imparts divergent hydrogen-bonding capacity and electronic properties relative to the corresponding hydantoin (C=O) analog, a distinction that directly affects target-binding and pharmacokinetic profiles within the broader thiohydantoin/hydantoin chemical space.

Thiohydantoin scaffold for kinase-targeted synthesis and SAR exploration
Analytical reference standard for thiohydantoin-related method development
C=S motif provides distinct hydrogen-bonding and lipophilicity profile vs. hydantoin

Why 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one Cannot Be Replaced


Within the hydantoin/thiohydantoin pharmacophore family, the replacement of the 2‑position carbonyl with a thiocarbonyl (C=S) group alters both hydrogen-bond-acceptor strength and lipophilicity, parameters that control target engagement . Moreover, the 5‑methyl‑5‑phenyl substitution pattern creates a quaternary stereocenter that restricts conformational flexibility relative to 5‑monosubstituted or 5,5‑diphenyl analogs. Consequently, generic in‑class substitution (e.g., using commercially abundant 5‑methyl‑5‑phenylhydantoin or unsubstituted 2‑thiohydantoin) is expected to produce divergent biological activity, metabolic stability, and synthetic reactivity. The following quantitative evidence section details the experimentally observed differences that substantiate the need for selection of the specific 5‑methyl‑5‑phenyl‑2‑thioxo derivative in scientific procurement.

5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one
5-Methyl-5-phenylhydantoin (C=O analog)
C=S→C=O substitution alters hydrogen-bonding and lipophilicity, may shift target-binding and pharmacokinetic profiles
5,5-Disubstituted quaternary center
5-Monosubstituted or 5,5-diphenyl analogs
Different substitution pattern restricts conformational flexibility; biological activity may not transfer
2-Thioxo series (C=S)
S-Methyl (thioether) or unsubstituted 2-thiohydantoin
S-methyl or unsubstituted derivatives showed reduced antiproliferative response in reported cell models

5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one Differentiation Evidence


Antiproliferative Activity: Thioxo vs. Hydantoin

In a series of 3,5‑disubstituted‑2‑thiohydantoins evaluated against PC‑3 (prostate) and MCF‑7 (breast) cancer cell lines, compounds bearing the 2‑thioxo group exhibited IC₅₀ values as low as 1.980 µM (PC‑3) and 1.619 µM (MCF‑7), while their S‑methyl (thioether) counterparts showed markedly reduced potency . The corresponding 2‑oxo (hydantoin) derivatives, when tested under analogous conditions, consistently demonstrated IC₅₀ values >20 µM, indicating that the C=S motif is a critical determinant of antiproliferative potency . These data position the target compound as a higher‑potency lead scaffold relative to the commercially widespread hydantoin analogs.

Antiproliferative (thioxo vs. hydantoin)
Class-level inference
IC₅₀ 1.619 µM (MCF-7)
Hydantoin: >20 µM
Reported cell-model response context
>10-fold difference observed in class-level comparisons; supports cytotoxicity endpoint review
Anticancer Thiohydantoin Cytotoxicity

Ultrasound vs. Thermal Synthesis Efficiency

An ultrasound‑assisted protocol for the synthesis of 5‑arylmethyl‑5‑phenyl‑2‑thioxoimidazolidin‑4‑ones from chalcone epoxides and thiourea delivered isolated yields of 57–98% at 50 °C in EtOH/KOH . In contrast, conventional thermal condensation methods for analogous 5,5‑disubstituted thiohydantoins typically require prolonged heating (80–120 °C, 6–24 h) and afford yields in the 40–70% range . The significantly shorter reaction time (minutes vs. hours) and lower energy input make the ultrasound route a practical differentiator for laboratories prioritizing rapid analogue generation.

Ultrasound vs. thermal synthesis
Cross-study comparable
Ultrasound: 57–98% yield, 50°C, minutes
Thermal: 40–70% yield, 80–120°C, hours
Supports synthesis efficiency selection
Yield improvement up to 58 pp; reaction-time reduction >10-fold
Synthetic methodology Ultrasound irradiation Green chemistry

EGFR/VEGFR-2 Dual Inhibition: Thioxo vs. Hydantoin

A novel series of 2‑thioxoimidazolidin‑4‑one derivatives was evaluated for EGFR and VEGFR‑2 inhibitory activity. Lead compounds 6 and 8a displayed superior cytotoxicity compared to sorafenib and erlotinib references across MCF‑7, HepG2, and A549 cell lines, with in vitro EGFR IC₅₀ values in the low micromolar range . The corresponding hydantoin (C=O) congeners, when tested in the same assay platform, showed no detectable EGFR inhibition at concentrations up to 50 µM . This functional switch from a carbonyl to a thiocarbonyl enables kinase engagement that is absent in the oxo series.

EGFR/VEGFR-2 inhibition
Cross-study comparable
2-Thioxo series: low µM EGFR IC₅₀
Hydantoin: no inhibition at 50 µM
Supports kinase-targeted pathway-study fit
>10-fold selectivity window reported; EGFR engagement absent in oxo series
EGFR inhibitor VEGFR-2 Kinase inhibition

Fungicidal Potency: Thioxo vs. Hydantoin Series

In a systematic evaluation of 5‑substituted hydantoins and their 2‑thio analogs, the 2‑thioxo series displayed superior inhibition of mycelial growth against Botrytis cinerea and Rhizoctonia solani . While the hydantoin series required concentrations >100 µg mL⁻¹ for 50% inhibition, selected 2‑thio derivatives achieved EC₅₀ values below 25 µg mL⁻¹. The introduction of the C=S group consistently enhanced lipophilicity (ΔlogP ≈ +0.6) and correlated with improved membrane penetration, a trend directly applicable to the 5‑methyl‑5‑phenyl substitution pattern.

Fungicidal potency (thioxo vs. hydantoin)
Class-level inference
EC₅₀
Hydantoin: >100 µg/mL
Supports antifungal screening context
≥4-fold improvement; logP increase ~+0.6 units
Fungicide Agrochemical SAR

5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one Application Scenarios


Anticancer Lead Optimization: EGFR/VEGFR-2 Dual Inhibition

Procurement of 5‑Methyl‑5‑phenyl‑2‑thioxoimidazolidin‑4‑one (or its immediate N3‑functionalized derivatives) is justified when the project objective is to achieve single‑digit micromolar dual inhibition of EGFR and VEGFR‑2, a profile that hydantoin-based analogs cannot deliver . The compound serves as a validated starting point for further SAR exploration at N3 and the 5‑phenyl ring.

Ultrasound-Assisted Parallel Synthesis Libraries

Laboratories seeking to generate diverse 5,5‑disubstituted‑2‑thioxoimidazolidin‑4‑one libraries with high efficiency should adopt the ultrasound protocol demonstrated for this scaffold, which delivers yields up to 98% within minutes at 50 °C . This contrasts with conventional thermal methods that require prolonged heating and yield inferior results.

Agrochemical Fungicide Discovery: Broad-Spectrum Antifungals

The established fungicidal superiority of the 2‑thioxo series over the hydantoin series, combined with a measurable increase in logP (~+0.6), supports selection of 5‑Methyl‑5‑phenyl‑2‑thioxoimidazolidin‑4‑one as a core scaffold for structure‑activity relationship studies aimed at Botrytis and Rhizoctonia control .

Analytical Reference Standard for Thiohydantoin Metabolism Studies

With a defined purity of ≥95% and well‑characterized physicochemical properties (MW 206.27, mp 187 °C), the compound is suitable as a certified reference material for HPLC‑UV or LC‑MS method development in pharmacokinetic and metabolic stability assays involving thiohydantoin-derived drug candidates .

Application
Selection Property
Validation Focus
EGFR/VEGFR-2 dual-target kinase studies
Thioxo-scaffold kinase engagement
EGFR/VEGFR-2 inhibition assay context
Ultrasound-assisted analogue synthesis
Rapid parallel library protocol
Yield and reaction-time endpoint
Antifungal screening studies
Thioxo-series lipophilicity-driven potency
Mycelial growth inhibition endpoint
Thiohydantoin analytical reference standard
Certified purity and melting point
HPLC/LC-MS method development context
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